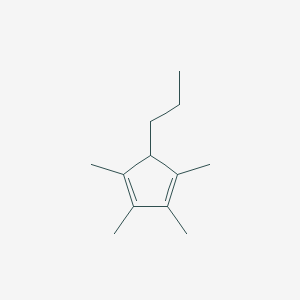
Tetramethyl(N-propyl)cyclopentadiene
Descripción general
Descripción
Tetramethyl(N-propyl)cyclopentadiene is a tetra substituted 1,3-cyclopentadiene . It is a heterocyclic organic compound .
Molecular Structure Analysis
The molecular formula of Tetramethyl(N-propyl)cyclopentadiene is C12H20 . Its molecular weight is 164.29 . The SMILES string representation is CCCC1C©=C©C©=C1C .Physical And Chemical Properties Analysis
Tetramethyl(N-propyl)cyclopentadiene is a liquid . It has a density of 0.811 g/mL at 25 °C . The refractive index n20/D is 1.474 .Aplicaciones Científicas De Investigación
Synthesis of Half-Sandwich Metallocenes
Tetramethyl(N-propyl)cyclopentadiene is used in the synthesis of half-sandwich metallocenes for late transition metals. This application is crucial in creating complexes that have varied industrial and pharmaceutical uses due to their catalytic properties .
Annulation Reactions
The compound plays a role in annulation reactions, which are key in constructing cyclic compounds. This is particularly important in the synthesis of natural products and pharmaceuticals .
C–H Bond Functionalization
It is involved in C–H bond functionalization processes, a method that allows for the direct modification of hydrocarbons, leading to the efficient synthesis of complex molecules .
Ligand for Transition Metals
As a ligand, Tetramethyl(N-propyl)cyclopentadiene can bind to transition metals, forming complexes that are essential in catalysis and materials science .
Organic Synthesis
This compound may be used as a building block in organic synthesis, contributing to the creation of a wide array of organic compounds with potential applications in various fields .
Pharmaceutical Research
In pharmaceutical research, it can be utilized to develop new drugs by serving as a precursor or an intermediate in synthetic pathways .
Material Science
Its derivatives could be explored for creating new materials with unique properties for use in technology and manufacturing .
Catalysis
Lastly, it may find applications in catalysis, aiding in the development of new catalytic processes that are more efficient and environmentally friendly .
Safety and Hazards
Propiedades
IUPAC Name |
1,2,3,4-tetramethyl-5-propylcyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20/c1-6-7-12-10(4)8(2)9(3)11(12)5/h12H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGUQDKNIMNMLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=C(C(=C1C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethyl(N-propyl)cyclopentadiene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1419527.png)

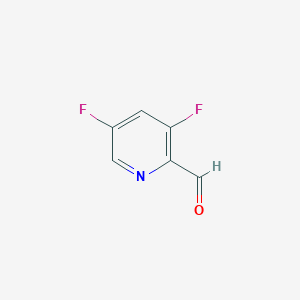
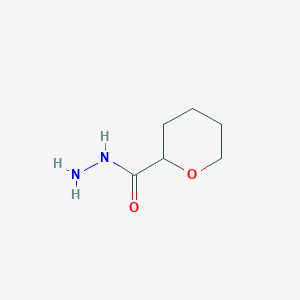
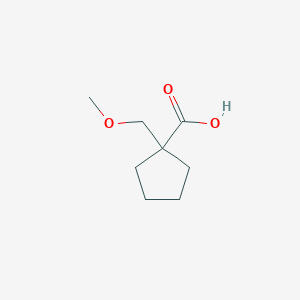
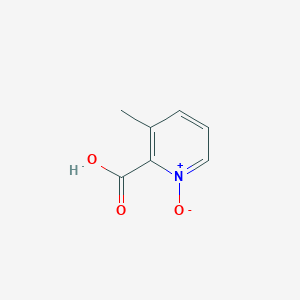
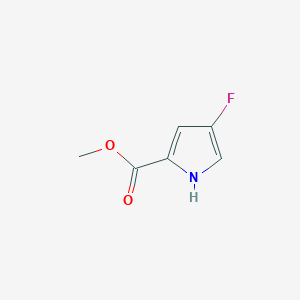
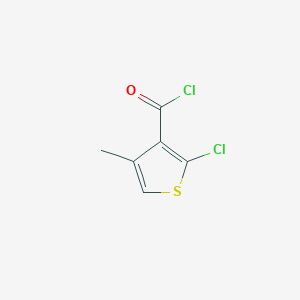
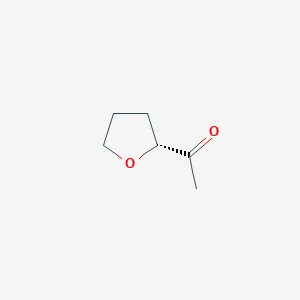

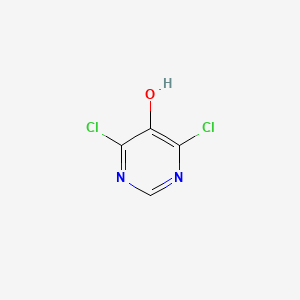
![Potassium [(cyanomethyl)thio]acetate](/img/structure/B1419544.png)
![6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1419547.png)
